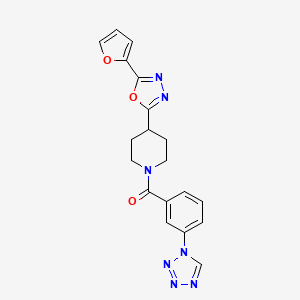
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-tetrazol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17N7O3 and its molecular weight is 391.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis techniques have been employed to create novel derivatives related to the chemical compound, demonstrating significant advancements in yields, environmental friendliness, and reduced reaction times. These derivatives have been explored for their antiinflammatory and antibacterial activities. Compounds synthesized through this method showed promising antiinflammatory and antibacterial properties, with some compounds exhibiting higher activities compared to traditional methods. Molecular docking and in silico predictions further supported their potential as molecular templates for antiinflammatory agents (Ravula et al., 2016).
Structural Studies and Theoretical Calculations
The structural characterization of derivatives related to the compound has been thoroughly investigated through spectroscopic techniques and X-ray crystallography. These studies not only confirmed the chemical structures but also revealed intricate details about molecular conformations and intermolecular interactions. For instance, detailed structural, optical, and thermal analyses, along with density functional theory (DFT) calculations, have provided insights into the stability, electronic properties, and reactive sites of these molecules. This comprehensive approach aids in understanding the physical and chemical properties that underpin their biological activities and potential applications (Karthik et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and evaluation of antimicrobial and antifungal activities of derivatives, indicating their potential as novel therapeutic agents. These activities have been attributed to the structural features of the compounds, highlighting the importance of specific functional groups and molecular frameworks in determining their biological efficacy. For example, novel pyrazoline derivatives demonstrated potent antimicrobial activities, suggesting their utility in addressing drug-resistant bacterial and fungal infections (Basoğlu et al., 2013).
Protein Tyrosine Kinase Inhibitory Activity
In the quest for new therapeutic targets, derivatives of the compound have been investigated for their protein tyrosine kinase inhibitory activity. This activity is crucial for the regulation of signal transduction pathways involved in cell growth, differentiation, and metabolism. Some derivatives exhibited promising inhibitory activities, comparable or superior to known inhibitors, underscoring their potential in the development of novel anticancer therapies (Zheng et al., 2011).
Eigenschaften
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c27-19(14-3-1-4-15(11-14)26-12-20-23-24-26)25-8-6-13(7-9-25)17-21-22-18(29-17)16-5-2-10-28-16/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCJTNBNICEPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


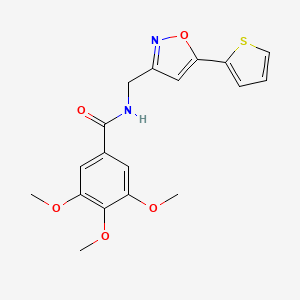
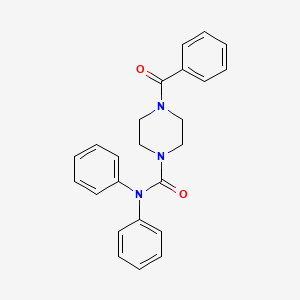
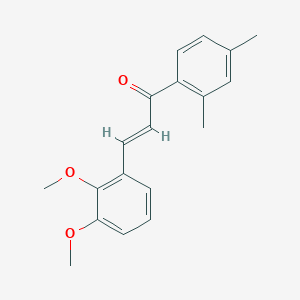
![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)
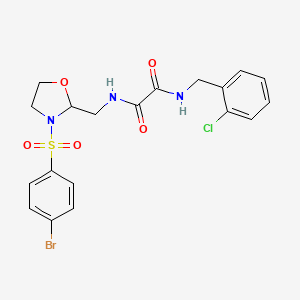

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)


